酒石酸锑钾

描述

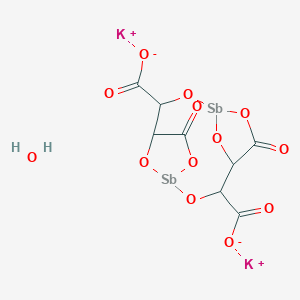

Potassium antimony(III) tartrate, also known as Antimony potassium tartrate, is a metalloid salt in which the antimony is in trivalent state (SbIII) . It is a colorless crystalline solid or a white powder . It is predominantly used as an antiparasitic agent for treating infections caused by the parasite Leishmania . It is also used in textile and leather processing and as an insecticide .

Synthesis Analysis

Potassium antimony(III) tartrate can be synthesized from antimony dross, a byproduct of the refining process in a lead plant . The dross is leached with hydrochloric acid solution, and the filtrate is hydrolyzed with water. The antimony oxide precipitate thus obtained is reacted with potassium hydrogen tartrate solution . Another method involves the use of potassium antimony(III)-tartrate as a dual source of carbon matrix and metallic antimony .Molecular Structure Analysis

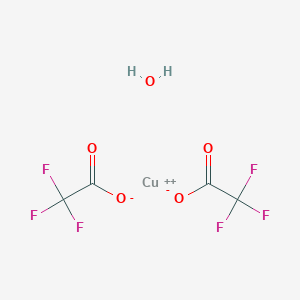

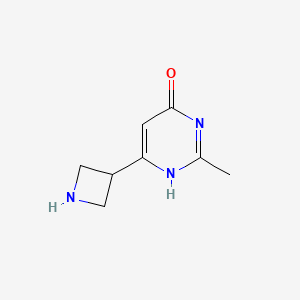

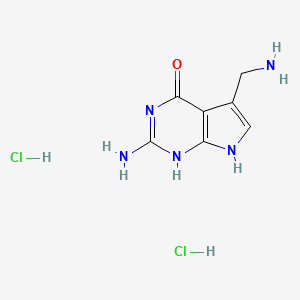

The molecular formula of Potassium antimony(III) tartrate is K2Sb2(C4H2O6)2 . The compound is a metalloid salt where the antimony is in a trivalent state . The crystal structure of its optically active form has been investigated using three-dimensional X-ray and white radiation neutron diffraction methods .Chemical Reactions Analysis

Potassium antimony(III) tartrate can be used to prepare antimony/carbon rods (Sb/C rods) utilizing a self-thermal-reduction method . The formation process is explicitly explored as follows: C8H10O15Sb2K2 → Sb2O3/C → Sb2O3/Sb/C → Sb/C rods .Physical And Chemical Properties Analysis

Potassium antimony(III) tartrate is a white crystalline powder . It is soluble in water . The compound has a molar mass of 667.87 g/mol .科学研究应用

络合物形成和化学行为:酒石酸锑钾,又称酒石酸锑钾,因其络合物形成和化学行为而受到研究,包括电位分析、离子交换、热重分析和红外研究(Iyer, Deshpande, & Rao, 1972)。

阳极溶出伏安法:它已被用于创建锑膜电极,用于各种金属离子的阳极溶出伏安测定,显示出良好的重现性和灵敏度(Bobrowski, Putek, & Zarębski, 2012)。

对水稻生长的影响:已经研究了酒石酸锑钾对水稻发芽和生长的影响,表明它可以影响根系生长并降低干物质转化率(He & Yang, 1999)。

在钠离子电池中的应用:酒石酸锑钾已被用于制备用于钠离子电池的锑/碳棒,提供优异的循环性能和倍率容量(Wu et al., 2018)。

锑基化合物合成:它作为合成各种氧化锑的前体,在催化和材料科学等应用中至关重要(Reddy et al., 2014)。

利什曼病化疗:它作为杀利什曼原虫的药物,特别是以层状双氢氧化物与利什曼病化疗的二元体系形式,突出了其医学应用(Menezes et al., 2014)。

生物柴油生产:它已被用作植物油酯交换反应中生物柴油生产的催化剂,在可再生能源生产中显示出潜力(Aitlaalim et al., 2019)。

与谷胱甘肽的相互作用:已经研究了酒石酸锑钾与三肽谷胱甘肽的相互作用,提供了对其生物加工和潜在治疗应用的见解(Sun, Yan, & Cheng, 2000)。

晶体生长和表征:已经对酒石酸锑钾的晶体生长和表征进行了研究,这对于了解其在各种应用中的性质至关重要(Merline, Chitra, & Krishnan, 2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUFTTIHMIIQLI-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6K2O13Sb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium antimony(III) tartrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)

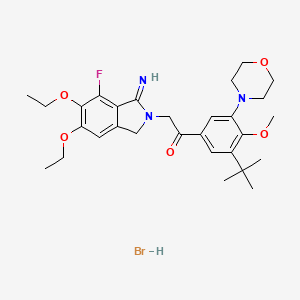

![1-[4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea;hydrochloride](/img/structure/B8023619.png)